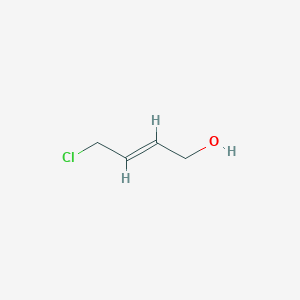

trans-4-Chloro-2-butene-1-OL

Descripción general

Descripción

trans-4-Chloro-2-butene-1-OL is an organic compound with the chemical formula C4H7ClOThis compound appears as a white crystalline solid with a melting point of approximately 45-46 degrees Celsius and a boiling point of about 167 degrees Celsius

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-4-Chloro-2-butene-1-OL can be synthesized through various methods. One common method involves the reaction of 3-chloro-2-buten-1-ol with an appropriate base. The reaction typically involves the use of ether as a solvent and anhydrous magnesium sulfate as a drying agent. The ether is removed by distillation, and the residue is distilled to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the chlorination of butene followed by hydrolysis. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various haloalcohol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

trans-4-Chloro-2-butene-1-OL is widely utilized as an intermediate in organic synthesis due to its reactivity. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its dual functionality (alkene and alcohol) allows it to participate in diverse chemical reactions such as:

- Nucleophilic substitution

- Addition reactions

- Elimination reactions

Biological Research

This compound is studied in biological contexts for its interactions with enzymes and other biological molecules. It acts as a model compound for investigating enzyme-catalyzed reactions involving halogenated alcohols, providing insights into the mechanisms of enzymatic transformations.

Medicinal Chemistry

Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its unique structure makes it a candidate for drug development, particularly as a precursor for synthesizing biologically active compounds.

Industrial Applications

In industrial settings, this compound is employed in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a valuable building block in material science.

Case Studies and Research Findings

Case Study 1: Organic Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a key intermediate in synthesizing anti-inflammatory agents. The compound's reactivity facilitated the formation of complex structures that exhibited desired pharmacological properties.

Case Study 2: Enzyme Interaction Studies

Research involving this compound highlighted its role in understanding enzyme-catalyzed reactions. By utilizing this compound, scientists were able to elucidate mechanisms of halogenated alcohol metabolism, contributing valuable knowledge to biochemistry.

Mecanismo De Acción

The mechanism of action of trans-4-Chloro-2-butene-1-OL involves its reactivity due to the presence of both a halogen and a hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems .

Comparación Con Compuestos Similares

cis-4-Chloro-2-butene-1-OL: The cis isomer of the compound, which has different spatial arrangement of the chlorine and hydroxyl groups.

4-Chloro-1-butanol: A similar compound with the chlorine atom at a different position on the carbon chain.

2-Chloro-2-butene-1-OL: Another isomer with the chlorine atom attached to a different carbon atom.

Uniqueness: trans-4-Chloro-2-butene-1-OL is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .

Actividad Biológica

trans-4-Chloro-2-butene-1-OL is an organic compound with significant biological activity, primarily due to its structural features, including a hydroxyl group and a chlorine atom. This article explores the compound's biological interactions, mechanisms of action, and potential applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

Molecular Formula: C4H7ClO

Molar Mass: 106.55 g/mol

CAS Number: 1576-93-8

Structural Characteristics:

- Contains a double bond between the second and third carbon atoms.

- Features a hydroxyl (-OH) group and a chlorine atom attached to the fourth carbon.

The biological activity of this compound is attributed to its ability to engage in various chemical reactions:

- Nucleophilic Substitution: The chlorine atom serves as a target for nucleophilic attack, facilitating the formation of different substituted products.

- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, influencing the compound's interactions with biological macromolecules.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield saturated alcohols.

These reactions highlight its potential as an intermediate in organic synthesis and its role in biochemical processes.

Biological Interactions

Research indicates that this compound may influence various biological pathways:

- Enzyme Interaction: It is utilized in studies examining enzyme-catalyzed reactions involving halogenated alcohols, providing insights into enzymatic transformations.

- Irritant Effects: The compound exhibits irritant properties on mucous membranes and skin, classified as harmful upon inhalation, skin contact, and ingestion. This suggests activation of sensory neurons involved in pain responses .

Applications in Research and Industry

This compound is explored for several applications:

- Organic Synthesis: Acts as an intermediate for synthesizing other chlorinated compounds and alcohols .

- Pharmaceutical Development: Investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.

- Industrial Use: Employed in producing polymers, resins, and other industrial chemicals due to its reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-2-butene | Lacks hydroxyl group; less reactive | Limited biological interactions |

| 2-Buten-1-ol | Contains hydroxyl but lacks chlorine | Moderate reactivity; some interactions |

| cis-4-Chloro-2-butene | Geometric isomer; different reactivity | Potentially different biological effects |

Q & A

Q. Basic: What are the key physicochemical properties of trans-4-Chloro-2-butene-1-OL relevant to experimental handling?

Answer:

The compound’s molecular formula (C₄H₇ClO) and molar mass (106.55 g/mol) dictate its stoichiometric use in reactions. Its boiling point (182.8 ± 28.0 °C) and density (1.1 ± 0.1 g/cm³) inform distillation and solvent selection, while the flash point (83.2 ± 19.4 °C) highlights flammability risks during high-temperature procedures . These properties are critical for designing safe storage (e.g., sealed containers in cool, dry environments) and handling protocols to prevent decomposition or ignition .

Q. Advanced: How can researchers resolve contradictions in literature data on the boiling point and density of this compound?

Answer:

Discrepancies in reported values (e.g., boiling point variability ±28.0 °C) may arise from impurities, measurement techniques, or atmospheric conditions. To resolve these:

- Replicate Studies : Reproduce synthesis and purification methods from primary literature (e.g., Ravikumar et al. 1996) to isolate pure compound .

- Standardized Characterization : Use calibrated instruments (e.g., gas chromatography-mass spectrometry) under controlled conditions.

- Meta-Analysis : Compare datasets across studies to identify systematic errors or environmental factors .

Documentation of all experimental parameters (pressure, heating rate) is essential for cross-validation .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and ignition sources .

Q. Advanced: What methodological approaches ensure reproducibility in synthesizing this compound?

Answer:

- Protocol Optimization : Follow peer-reviewed routes (e.g., Ravikumar et al. 1996), detailing reagent purity, catalyst ratios, and reaction times .

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and intermediate formation.

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity) and minimize batch-to-batch variability .

- Data Transparency : Report all deviations, failed attempts, and raw data in supplementary materials to aid replication .

Q. Basic: How should this compound be characterized spectroscopically?

Answer:

- NMR : ¹H/¹³C NMR to confirm structure (e.g., olefinic protons at δ 5.2–5.8 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- IR : Detect O-H (~3200 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.

- GC-MS : Verify purity and molecular ion peak (m/z 106.55) .

Calibrate instruments with standards and validate results against literature spectra .

Q. Advanced: How can researchers evaluate the environmental impact of this compound degradation byproducts?

Answer:

- Degradation Studies : Expose the compound to UV light, hydrolysis (pH 3–11), or microbial action, then analyze products via LC-MS/MS.

- Ecotoxicology Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition tests.

- Computational Modeling : Predict persistence and bioaccumulation using QSAR models .

Ethical disposal protocols must comply with local regulations to prevent environmental release .

Q. Basic: What are the primary challenges in purifying this compound?

Answer:

- Volatility : Low boiling point necessitates fractional distillation under reduced pressure to avoid thermal decomposition .

- Hydrophilicity : Use drying agents (e.g., MgSO₄) after aqueous extractions.

- Isomer Separation : Employ chiral chromatography or recrystallization to isolate the trans-isomer from cis-contaminants .

Q. Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the chloro group) to predict kinetics and intermediates.

- Molecular Dynamics : Simulate solvent effects on stability and reaction rates.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications.

Validate computational results with experimental data (e.g., kinetic isotope effects) .

Propiedades

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.